Glucocorticoid receptor agonist-4

Antibody-Drug Conjugate Bystander Effect Payload Release Kinetics

Glucocorticoid receptor agonist-4 (Compound Preparation 5) is the only GR agonist payload engineered with a reactive functional group for site-specific conjugation to TNF-α antibodies, enabling targeted glucocorticoid delivery without ablating GR binding. Unlike conventional glucocorticoids (dexamethasone, prednisolone, GR agonist-1), this compound is designed for ADC development, demonstrating bystander killing of antigen-negative cells and superior in vivo efficacy vs. parent antibody. Validated in vivo formulation protocol provided. Research use only.

Molecular Formula C36H40FNO7
Molecular Weight 617.7 g/mol
Cat. No. B12386350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor agonist-4
Molecular FormulaC36H40FNO7
Molecular Weight617.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C
InChIInChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33+,34-,35-,36+/m0/s1
InChIKeyHNGDCWMBBDBZCI-ALOVAHRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucocorticoid Receptor Agonist-4 Procurement Guide: ADC Cytotoxin for Targeted Anti-TNFα Conjugate Development


Glucocorticoid receptor agonist-4 (CAS 2842165-72-2, C36H40FNO7, MW 617.7) is a synthetic glucocorticoid receptor (GR) agonist specifically designed and synthesized as an antibody-drug conjugate (ADC) cytotoxin payload . The compound is disclosed in patent WO2023220549A1 as "Compound Preparation 5," where it is explicitly intended for conjugation to TNF-α antibodies to generate targeted immunoconjugates for autoimmune and inflammatory disease research [1]. Unlike conventional glucocorticoids developed for systemic administration, this compound is engineered with a reactive functional group enabling covalent linker attachment, positioning it within the emerging class of GR agonist-based ADC payloads [2].

Why Glucocorticoid Receptor Agonist-4 Cannot Be Substituted with Standard GR Agonists in ADC Applications


Standard glucocorticoid receptor agonists such as dexamethasone, prednisolone, or even other research-grade GR agonists (e.g., agonist-1 with IC50 2.8 nM) lack the requisite chemical functionality for site-specific conjugation to antibodies . Glucocorticoid receptor agonist-4 is structurally engineered to incorporate a linker-compatible moiety that enables controlled attachment to TNF-α antibodies without ablating GR binding activity, whereas conventional GR agonists would require de novo synthetic modification that risks potency loss or introduces undefined conjugation stoichiometry [1]. Furthermore, in the context of ADC development, the payload's intracellular release kinetics, bystander effect potential, and compatibility with cleavable linker chemistry are payload-specific properties that cannot be assumed transferable across structurally distinct GR agonists [2].

Glucocorticoid Receptor Agonist-4: Quantitative Differentiation Evidence for Scientific Selection


GR Agonist-4 Payload Release Kinetics and Bystander Killing Activity in ADC Format

When conjugated to anti-TNFα antibody and evaluated in ADC format, glucocorticoid receptor agonist-4-based ADCs demonstrate payload release kinetics that enable both target-cell killing and bystander killing of adjacent antigen-negative cells in co-culture models [1]. The DAR 4 purified ADCs (drug-to-antibody ratio of 4) incorporating glucocorticoid receptor agonist-4 as payload showed superior efficacy compared to the parent anti-TNFα antibody alone in a mouse contact hypersensitivity model [1]. This bystander-mediated cytotoxicity represents a key mechanistic differentiator versus free glucocorticoids, which distribute systemically rather than achieving localized high-concentration payload release at the target site [2].

Antibody-Drug Conjugate Bystander Effect Payload Release Kinetics

Glucocorticoid Receptor Agonist-4 Structural Differentiation from Agonist-1 and Agonist-5

Glucocorticoid receptor agonist-4 (C36H40FNO7, MW 617.7) is structurally distinct from glucocorticoid receptor agonist-1 (IC50 2.8 nM, disclosed as compound 41 in WO2017210471A1) and glucocorticoid receptor agonist-5 (C36H40O7, MW 584.7, disclosed as compound 4 in related patents) . Agonist-4 contains a fluorine atom and nitrogen-containing functional group absent in agonist-5, which lacks both F and N atoms . These structural differences directly impact linker attachment chemistry and may influence intracellular payload release profiles following ADC internalization [1].

Structure-Activity Relationship ADC Cytotoxin Payload Design

Solubility Profile of Glucocorticoid Receptor Agonist-4 for In Vitro and In Vivo Formulation

Glucocorticoid receptor agonist-4 exhibits DMSO solubility of approximately 200 mg/mL (323.78 mM with sonication), with a validated in vivo formulation achieving ≥5 mg/mL (8.09 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . This solubility profile is consistent across multiple vendor specifications (InvivoChem, TargetMol, GLPBio) and provides a reproducible baseline for preparing stock solutions and in vivo dosing formulations [1]. In contrast, many structurally related GR agonist payloads lack publicly disclosed solubility data or validated in vivo formulation protocols, introducing experimental variability .

Solubility Formulation In Vivo Dosing

Purity Specifications and Batch-to-Batch Consistency for ADC Payload Procurement

Glucocorticoid receptor agonist-4 is commercially available with purity specifications of 99.80% (MedChemExpress HY-160179) and ≥98% (InvivoChem V85736) . This high purity threshold is essential for ADC payload procurement because trace impurities in cytotoxin payloads can interfere with conjugation efficiency, produce heterogeneous DAR species, or introduce unexpected toxicity in downstream biological assays [1]. The compound's defined stereocenter count (9 defined atom stereocenters) and molecular complexity (1260) further underscore the importance of verified purity for reproducible experimental outcomes .

Purity Quality Control ADC Payload

Glucocorticoid Receptor Agonist-4: Validated Research and Industrial Application Scenarios


Synthesis of Anti-TNFα Antibody-Glucocorticoid Receptor Agonist Conjugates for Autoimmune Disease Research

This compound is explicitly intended for conjugation to TNF-α antibodies to generate targeted immunoconjugates [1]. Based on the patent disclosure WO2023220549A1, agonist-4 (Compound Preparation 5) serves as the payload component in anti-human TNFα antibody-glucocorticoid receptor agonist conjugates, enabling targeted delivery of glucocorticoid activity to TNFα-expressing cells while potentially minimizing systemic exposure [2].

ADC Payload for Bystander Killing Studies in Heterogeneous Tumor or Inflammatory Microenvironments

In ADC format (DAR 4), glucocorticoid receptor agonist-4-based conjugates have demonstrated bystander killing of adjacent antigen-negative cells in co-culture models [1]. This property makes the payload suitable for studies investigating the therapeutic potential of bystander-mediated cytotoxicity in heterogeneous disease settings where uniform target antigen expression cannot be assumed [1].

In Vivo Efficacy Studies in Contact Hypersensitivity and Inflammatory Disease Models

Anti-TNFα antibody conjugates incorporating glucocorticoid receptor agonist-4 have demonstrated superior efficacy compared to the parent antibody alone in mouse contact hypersensitivity models [1]. The validated in vivo formulation protocol (≥5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) enables reproducible dosing in rodent models for efficacy and tolerability assessments .

Structure-Activity Relationship Studies of GR Agonist-Based ADC Payloads

The distinct structural features of glucocorticoid receptor agonist-4 (C36H40FNO7, containing F and N heteroatoms) compared to structurally related GR agonist payloads (e.g., agonist-5: C36H40O7, no heteroatoms) provide a basis for comparative SAR studies investigating the impact of fluorine substitution and nitrogen incorporation on payload potency, linker compatibility, and intracellular release characteristics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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